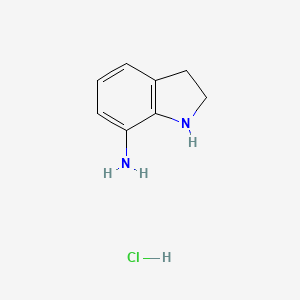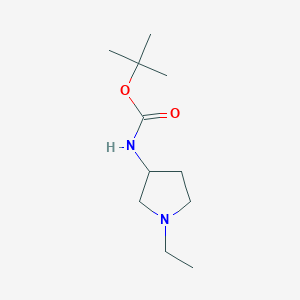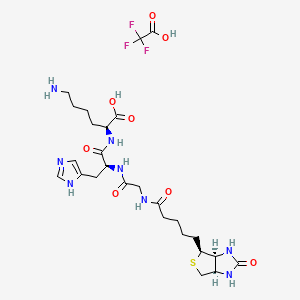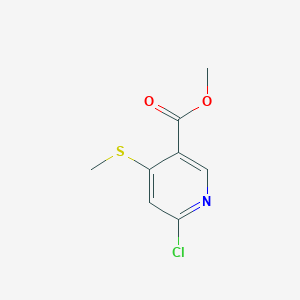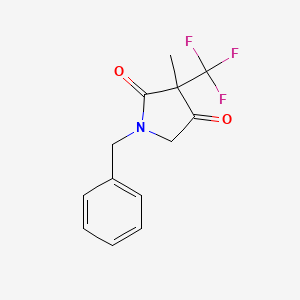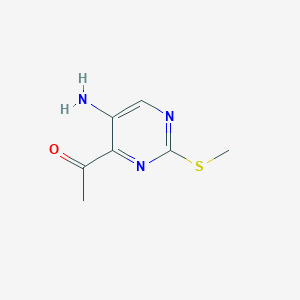
1-(5-Amino-2-(methylthio)pyrimidin-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Amino-2-(methylthio)pyrimidin-4-yl)ethanone is a heterocyclic compound with a pyrimidine ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both amino and methylthio groups on the pyrimidine ring imparts unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(5-Amino-2-(methylthio)pyrimidin-4-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 1-(4-amino-2-(methylthio)pyrimidin-5-yl)ethanol with manganese (IV) oxide in toluene at 120°C for 4 hours. The mixture is then diluted with a 1:1 tetrahydrofuran/methanol solution and filtered to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the synthetic route mentioned above can be scaled up for larger production. The use of manganese (IV) oxide as an oxidizing agent and toluene as a solvent are key components of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Amino-2-(methylthio)pyrimidin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like manganese (IV) oxide.
Common Reagents and Conditions:
Oxidation: Manganese (IV) oxide in toluene at elevated temperatures.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with manganese (IV) oxide yields the corresponding ketone .
Wissenschaftliche Forschungsanwendungen
1-(5-Amino-2-(methylthio)pyrimidin-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent due to its unique structure and functional groups.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 1-(5-Amino-2-(methylthio)pyrimidin-4-yl)ethanone involves its interaction with specific molecular targets. The amino and methylthio groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Amino-2-(methylthio)pyrimidin-5-yl)ethanone
- 2-Amino-5-arylthiazolo[4,5-d]pyrimidin-7(6H)-one
Comparison: 1-(5-Amino-2-(methylthio)pyrimidin-4-yl)ethanone is unique due to the specific positioning of the amino and methylthio groups on the pyrimidine ring. This positioning influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility .
Eigenschaften
Molekularformel |
C7H9N3OS |
|---|---|
Molekulargewicht |
183.23 g/mol |
IUPAC-Name |
1-(5-amino-2-methylsulfanylpyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C7H9N3OS/c1-4(11)6-5(8)3-9-7(10-6)12-2/h3H,8H2,1-2H3 |
InChI-Schlüssel |
FCPIHNYINIRASM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC(=NC=C1N)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B13657218.png)
![(4AR,6S,7R,8S,8aS)-8-(allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl 4-methylbenzoate](/img/no-structure.png)
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B13657230.png)
![9-Amino-3-benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13657241.png)
![Tert-butyl 3-[[3-amino-5-(3-fluorophenyl)thiophene-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B13657247.png)
